molecular formula C16H11F3O B1210512 (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol CAS No. 53531-34-3

(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol

Cat. No. B1210512
CAS RN: 53531-34-3
M. Wt: 276.25 g/mol
InChI Key: ICZHJFWIOPYQCA-UHFFFAOYSA-N
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Description

“®-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol” is a compound that contains an anthracene group, which is a three-ring polycyclic aromatic hydrocarbon, and a trifluoroethanol group, which is a fluorinated derivative of ethanol. The “®” indicates the configuration of the chiral center in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, aromatic anthracene group and the polar, aliphatic trifluoroethanol group. The presence of fluorine atoms in the trifluoroethanol group would introduce a significant dipole moment .


Chemical Reactions Analysis

The anthracene group in the molecule can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The trifluoroethanol group, on the other hand, could potentially undergo reactions typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. The anthracene group is nonpolar and hydrophobic, while the trifluoroethanol group is polar and can form hydrogen bonds .

Scientific Research Applications

Photomechanical Organic Microcrystals

Application: The compound has been utilized in the growth of photomechanical organic microcrystals. These microcrystals exhibit a strong photomechanical response, which is the ability to change shape or size in response to light, making them valuable for creating light-responsive materials .

Chiral Auxiliaries in Asymmetric Synthesis

Application: It serves as a chiral auxiliary in asymmetric synthesis, particularly in the Diels-Alder reaction. The compound’s chirality is exploited to induce stereoselectivity in the synthesis of complex organic molecules, which is crucial for the production of pharmaceuticals and other biologically active compounds .

Optically Active NMR Reagents

Application: As an optically active compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric purity of other substances. This application is significant in the pharmaceutical industry where the chirality of drugs can affect their efficacy and safety .

Chiral Stationary Phases in Chromatography

Application: The compound is used to create chiral stationary phases for chromatographic separations. This allows for the separation of enantiomers, which is essential for the analysis and purification of chiral substances in various industries .

Synthesis of Heterocyclic Compounds

Application: It acts as a precursor in the synthesis of a wide range of cyclic and heterocyclic compounds. These compounds have diverse applications, including as intermediates in pharmaceutical synthesis and as materials for electronic devices .

Photomechanical Actuators

Application: Due to its photomechanical properties, the compound can be used to fabricate actuators that convert light energy into mechanical motion. This has potential applications in micro-robotics and other fields where remote and precise control is desired .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

(1R)-1-anthracen-9-yl-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZHJFWIOPYQCA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol

CAS RN

53531-34-3
Record name (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53531-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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